

Y6 Molecule: A Technical Guide to its HOMO-LUMO Energy Levels

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Compound of Interest

Compound Name: HAC-Y6

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This in-depth technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the Y6 molecule, a prominent non-fullerene acceptor in the field of organic electronics. This document details the quantitative values of these energy levels, the experimental methodologies for their determination, and visual representations of the experimental workflows.

Introduction to the Y6 Molecule

The Y6 molecule, chemically known as 2,2'-((2Z,2'Z)-((12,13-bis(2-ethylhexyl)-3,9-diundecyl-12,13-dihydro-[1][2][3]thiadiazolo[3,4-e]thieno[2'',3'':4',5']thieno[2',3':4,5]pyrrolo[3,2-g]thieno[2',3':4,5]thieno[3,2-b]indole-2,10-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1-diylidene))dimalononitrile, is a key material in the advancement of organic photovoltaics (OPVs). Its unique A-DA'D-A (Acceptor-Donor-Acceptor'-Donor-Acceptor) structure, featuring a fused ladder-type electron-deficient core, contributes to its low bandgap and high electron affinity, which are crucial for efficient charge separation and transport in solar cell applications. The performance of OPV devices is intrinsically linked to the energy levels of the donor and acceptor materials, making the precise determination of the HOMO and LUMO levels of Y6 a critical aspect of device engineering and optimization.

Quantitative Data: HOMO and LUMO Energy Levels of Y6

The HOMO and LUMO energy levels of the Y6 molecule have been determined by various experimental and theoretical methods. The table below summarizes the reported values from different sources, providing a comparative overview.

HOMO (eV)	LUMO (eV)	Method of Determination	Reference
-5.65	-4.10	Cyclic Voltammetry	[1]
-5.5	-4.05	Cyclic Voltammetry	[4]
-5.36	-3.98	Energy-Resolved Electrochemical Impedance Spectroscopy (ER-EIS)	
-5.47	-4.09	Density Functional Theory (DFT)	
-5.52	-4.09	Density Functional Theory (DFT)	

Note: The values obtained from theoretical calculations such as DFT can vary depending on the functional and basis set used.

Experimental Protocols for HOMO and LUMO Level Determination

The experimental determination of the HOMO and LUMO energy levels of organic semiconductor molecules like Y6 primarily relies on electrochemical and spectroscopic techniques. The two most common methods are Cyclic Voltammetry (CV) and Ultraviolet Photoelectron Spectroscopy (UPS).

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule. By measuring the oxidation and reduction potentials, the HOMO and LUMO energy levels can be estimated.

Methodology:

- Sample Preparation:
 - A solution of the Y6 molecule is prepared in a suitable solvent (e.g., chloroform, chlorobenzene) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆). The concentration of Y6 is typically in the millimolar range, while the electrolyte concentration is significantly higher (e.g., 0.1 M).
 - Alternatively, a thin film of Y6 can be drop-casted or spin-coated onto a working electrode.
- Electrochemical Cell Setup:
 - A three-electrode system is employed, consisting of:
 - Working Electrode: A glassy carbon or platinum electrode, either bare or coated with the Y6 film.
 - Reference Electrode: A standard reference electrode, such as a silver/silver chloride (Ag/AgCl) or a saturated calomel electrode (SCE).
 - Counter Electrode: A platinum wire or foil.
 - The electrodes are immersed in the prepared solution, and the cell is purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen, which can interfere with the measurements.
- Measurement Procedure:
 - The potential of the working electrode is swept linearly with time from a starting potential to a vertex potential and then back to the starting potential.

- The current response of the system is recorded as a function of the applied potential, resulting in a cyclic voltammogram.
- The scan is performed over a potential range that encompasses the oxidation and reduction events of the Y6 molecule.
- Data Analysis and Calculation:
 - The onset potentials for the first oxidation (E_{ox}) and the first reduction (E_{red}) are determined from the cyclic voltammogram.
 - The HOMO and LUMO energy levels are then calculated using the following empirical equations, often referenced against the ferrocene/ferrocenium (Fc/Fc^+) redox couple, which has a known absolute energy level of -4.8 eV relative to the vacuum level:
 - $E_{HOMO} = -[E_{ox} - E_{1/2}(Fc/Fc^+) + 4.8] \text{ eV}$
 - $E_{LUMO} = -[E_{red} - E_{1/2}(Fc/Fc^+) + 4.8] \text{ eV}$
 - Where $E_{1/2}(Fc/Fc^+)$ is the half-wave potential of the ferrocene internal standard.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a surface-sensitive spectroscopic technique that measures the kinetic energy of photoelectrons emitted from a material upon irradiation with ultraviolet photons. It directly probes the occupied electronic states, providing a direct measurement of the HOMO level.

Methodology:

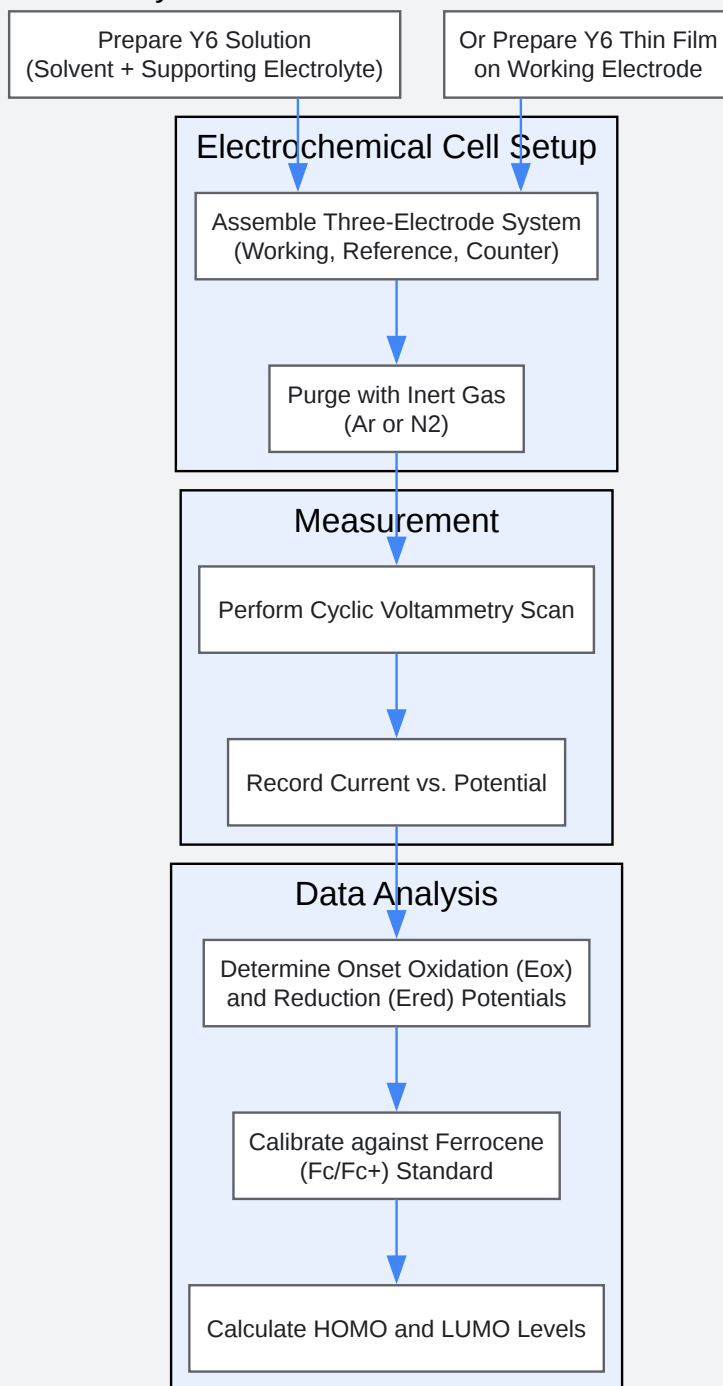
- Sample Preparation:
 - A thin film of the Y6 molecule is deposited on a conductive substrate (e.g., indium tin oxide (ITO) or gold) under ultra-high vacuum (UHV) conditions. The film thickness is typically in the range of a few nanometers to ensure a clear signal and avoid charging effects.
- Instrumentation and Measurement:

- The sample is placed in a UHV chamber and irradiated with a monochromatic UV light source, typically a helium discharge lamp (He I at 21.22 eV or He II at 40.81 eV).
- The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
- A negative bias is often applied to the sample to separate the sample and analyzer cutoff edges, allowing for the determination of the work function.
- Data Analysis and Calculation:
 - The UPS spectrum shows the intensity of emitted photoelectrons as a function of their binding energy.
 - The HOMO level is determined from the onset of the highest energy peak in the valence band region of the spectrum. This onset corresponds to the energy difference between the Fermi level of the substrate and the HOMO level of the organic semiconductor.
 - The ionization potential (IP) of the material, which is the energy required to remove an electron from the HOMO level to the vacuum level, can be calculated from the full width of the spectrum (from the Fermi edge to the secondary electron cutoff).
 - The LUMO level is not directly measured by UPS but can be estimated by adding the optical bandgap (E_g), determined from UV-Vis absorption spectroscopy, to the experimentally determined HOMO level:
 - $ELUMO = EHOMO + E_g$

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures for determining the HOMO and LUMO energy levels of the Y6 molecule using Cyclic Voltammetry and Ultraviolet Photoelectron Spectroscopy.

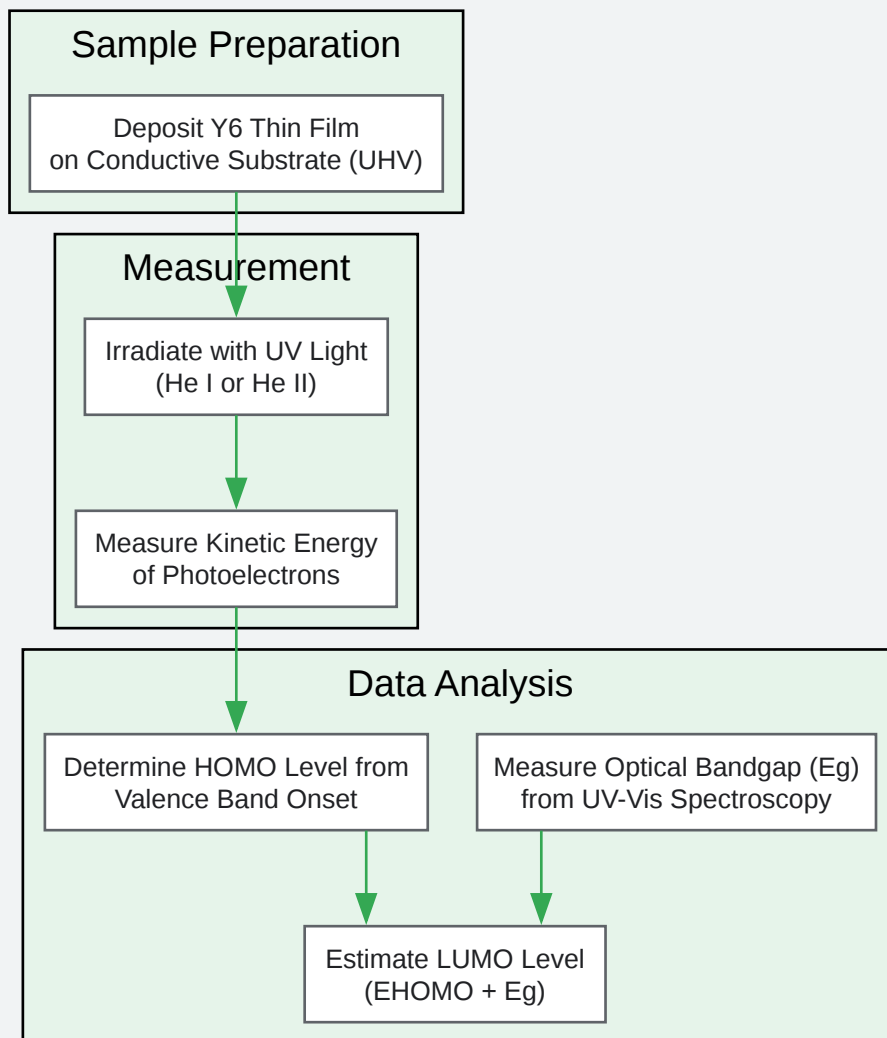
Cyclic Voltammetry Workflow for Y6 HOMO/LUMO Determination



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Caption: Workflow for HOMO/LUMO determination of Y6 using Cyclic Voltammetry.

UPS Workflow for Y6 HOMO/LUMO Determination



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Caption: Workflow for HOMO/LUMO determination of Y6 using UPS and UV-Vis.

Conclusion

The accurate determination of the HOMO and LUMO energy levels of the Y6 molecule is fundamental for understanding and optimizing its performance in organic electronic devices. This guide has provided a consolidated summary of reported energy level values and detailed

the primary experimental methodologies, namely Cyclic Voltammetry and Ultraviolet Photoelectron Spectroscopy, used for their characterization. The provided workflows offer a clear and logical overview of the experimental processes, serving as a valuable resource for researchers in the field. A thorough understanding of these properties and measurement techniques is essential for the rational design of next-generation organic solar cells with enhanced efficiency and stability.

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